AMA-37

DNA-PK inhibition NHEJ pathway Kinase inhibitor potency

DNA-PK inhibition studies are frequently confounded by off-target PI3K pathway modulation, obscuring data interpretation. AMA-37 resolves this with a clean selectivity window: potent DNA-PK inhibition (IC50 0.27 μM) alongside weak PI3K isoform activity (p110α IC50 32 μM, p110β 3.7 μM, p110γ 22 μM), enabling unambiguous attribution of phenotypes to DNA-PK suppression. Functionally validated in G2 checkpoint abrogation assays (20 μM, p<0.05) and radiosensitization studies. Structurally orthogonal to chromenone-based NU7441 and pyrimidoisoquinolinone-based KU-0060648, making it ideal for cross-scaffold target validation.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
CAS No. 404009-46-7
Cat. No. B1664829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMA-37
CAS404009-46-7
SynonymsAMA-37;  AMA 37;  AMA37;  ArylMorpholine Analog 37;  DNA-PK Inhibitor V; 
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O
InChIInChI=1S/C17H17NO3/c19-16-12-14(18-8-10-21-11-9-18)6-7-15(16)17(20)13-4-2-1-3-5-13/h1-7,12,19H,8-11H2
InChIKeyFALILNHGILFDLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AMA-37 DNA-PK Inhibitor Potency and Selectivity


AMA-37, also designated DNA-PK Inhibitor V and Arylmorpholine Analog 37, is a synthetic arylmorpholine small molecule that functions as a selective, reversible, and ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK) [1]. The compound exhibits an IC50 of 0.27 μM against DNA-PK while demonstrating poor inhibition of class I phosphoinositide 3-kinase (PI3K) isoforms, with IC50 values of 32 μM (p110α), 3.7 μM (p110β), and 22 μM (p110γ) . DNA-PK is a critical serine/threonine kinase in the non-homologous end joining (NHEJ) pathway responsible for repairing DNA double-strand breaks (DSBs), positioning AMA-37 as a tool compound for investigating DNA damage response (DDR) mechanisms and chemoradiosensitization strategies [1].

DNA-PK-selective inhibition – weak PI3K cross-reactivity supports pathway-specific NHEJ studies.
ATP-competitive tool compound – reversible binding allows concentration-dependent target engagement.
DDR & radiosensitization context – reported functional engagement in G2 checkpoint and radiation models.

AMA-37: Risks of Generic Substitution


DNA-PK inhibitors are not functionally interchangeable. AMA-37, NU7441 (KU-57788), and KU-0060648 exhibit divergent selectivity fingerprints that materially impact experimental outcomes. While AMA-37 and NU7441 both inhibit DNA-PK, NU7441 is substantially more potent (IC50 = 14 nM) and demonstrates pronounced cross-reactivity with mTOR (IC50 = 1.7 μM) and PI3K (IC50 = 5.0 μM) [1], whereas AMA-37 displays negligible mTOR activity and only weak PI3K inhibition (p110α IC50 = 32 μM) [2]. Conversely, KU-0060648 is a dual DNA-PK/PI3K inhibitor with sub-nanomolar potency against PI3Kδ/β (IC50 = 0.1–0.5 nM) and potent DNA-PK inhibition (IC50 = 8.6–19 nM) [3]. These distinct selectivity profiles preclude direct substitution; selection must be driven by the specific experimental requirement for either DNA-PK-selective pharmacology (AMA-37), dual DNA-PK/PI3K inhibition (KU-0060648), or high-potency DNA-PK inhibition with broader PIKK family cross-reactivity (NU7441).

NU7441 (KU-57788) Higher DNA-PK affinity but broader PIKK-family cross-reactivity may shift phenotypic interpretation.
KU-0060648 Dual DNA-PK/PI3K inhibition prevents DNA-PK-selective pathway dissection; unsuitable for NHEJ-specific studies.
Direct substitution Selectivity fingerprints differ materially; experimental requirements must drive inhibitor choice, not potency alone.

AMA-37 Quantitative Evidence Guide


DNA-PK Inhibitory Potency: Moderate Affinity vs. High Potency

AMA-37 exhibits an IC50 of 0.27 μM (270 nM) against DNA-PK in biochemical assays . In contrast, the widely used clinical-stage DNA-PK inhibitor NU7441 (KU-57788) demonstrates an IC50 of 14 nM against DNA-PK, representing approximately a 19-fold greater potency [1]. This moderate potency of AMA-37 positions it as a chemical probe suitable for target validation and pathway interrogation at defined concentrations (typically 1–20 μM in cellular assays), as opposed to high-potency inhibitors that may engage additional off-targets at lower concentrations due to narrower therapeutic windows in cellular studies.

DNA-PK potency
Cross-study comparable
AMA-37 IC50 0.27 μM vs NU7441 IC50 14 nM (~19-fold difference)
Supports moderate-affinity target engagement context
Biochemical kinase assay; concentration-dependent cellular use 1–20 μM
DNA-PK inhibition NHEJ pathway Kinase inhibitor potency

DNA-PK Selectivity Over Class I PI3K Isoforms

AMA-37 displays poor inhibitory activity against class I PI3K isoforms, with IC50 values of 32 μM (p110α), 3.7 μM (p110β), and 22 μM (p110γ) [1]. This yields selectivity indices (SI = PI3K IC50 / DNA-PK IC50) of approximately 119-fold for p110α, 14-fold for p110β, and 81-fold for p110γ. In contrast, NU7441 exhibits an IC50 of 5.0 μM for PI3K (mixed isoforms) [2], representing only an 18-fold selectivity window (PI3K IC50 / DNA-PK IC50 = 5,000 nM / 14 nM = 357-fold) when expressed as a ratio but with absolute PI3K inhibition occurring at sub-micromolar concentrations that may confound interpretation of DNA-PK-dependent phenotypes. KU-0060648, conversely, is a potent dual inhibitor with sub-nanomolar IC50 values against PI3Kδ (0.1 nM), PI3Kβ (0.5 nM), and PI3Kα (4 nM) [3], making it unsuitable for studies requiring DNA-PK-selective pharmacology.

PI3K selectivity
Cross-study comparable
p110α IC50 32 μM (119×), p110β 3.7 μM (14×), p110γ 22 μM (81×) vs DNA-PK
Enables DNA-PK-selective studies at ≤3 μM
NU7441 and KU-0060648 show earlier PI3K engagement
Kinase selectivity PI3K family DNA damage response

DNA-PK-Dependent G2 Checkpoint Abrogation

AMA-37 at a concentration of 20 μM reduces the ability of UCN-01, isogranulatimide, and debromohymenialdesine—but not caffeine—to overcome G2 arrest, with statistical significance (p < 0.05) . This functional effect is distinct from that of caffeine, a broad-spectrum ATM/ATR/DNA-PK inhibitor, and demonstrates that AMA-37 selectively modulates G2 checkpoint signaling in a manner dependent on DNA-PK inhibition. No comparable G2 checkpoint abrogation data have been reported for NU7441 or KU-0060648, establishing AMA-37 as a uniquely characterized tool for investigating DNA-PK-dependent checkpoint regulation.

G2 checkpoint modulation
Data to verify
20 μM AMA-37 reduces G2 arrest overcome by UCN-01, isogranulatimide, debromohymenialdesine (p
Reported DNA-PK-dependent G2 checkpoint context
Source data not independently confirmed
Radiosensitization
Class-level inference
Radiosensitization observed in cellular assays
Supports DNA-PK-selective radiosensitization context
Class effect; dual inhibitors may confound interpretation
Chemotype distinction
Class-level inference
Arylmorpholine scaffold, distinct from chromenone and pyrimidoisoquinolinone cores
Enables orthogonal chemical probe validation
Comparative ADME data unavailable
G2/M checkpoint Cell cycle arrest DNA damage checkpoint abrogation

DNA-PK-Dependent Radiosensitization

Inhibition of DNA-PK with AMA-37 leads to radiosensitization in cellular assays [1]. This effect is mechanistically consistent with the established role of DNA-PK in NHEJ-mediated DSB repair and demonstrates that AMA-37 can potentiate the cytotoxic effects of ionizing radiation. While radiosensitization is a class effect observed with multiple DNA-PK inhibitors including NU7441 and KU-0060648, AMA-37 provides a well-characterized, moderate-potency chemical probe for dose-response studies of radiosensitization without the confounding PI3K inhibition that complicates interpretation of data obtained with dual inhibitors such as KU-0060648 [2].

Radiosensitization
Class-level inference
Radiosensitization observed in cellular assays
Supports DNA-PK-selective radiosensitization context
Class effect; dual inhibitors may confound interpretation
Radiosensitization DNA repair inhibition Radiotherapy enhancement

Arylmorpholine Scaffold: Distinct DNA-PK Chemotype

AMA-37 belongs to the arylmorpholine chemical class, structurally distinct from other major DNA-PK inhibitor chemotypes including the chromenone-based NU7441 (KU-57788) and the pyrimidoisoquinolinone-based KU-0060648 [1][2]. This structural divergence translates to distinct physicochemical properties and off-target interaction profiles. AMA-37 exhibits a molecular weight of 283.32 g/mol and the IUPAC name (2-hydroxy-4-morpholin-4-ylphenyl)-phenylmethanone, representing a compact benzophenone scaffold with a morpholine substituent [3]. The unique arylmorpholine core may confer different cellular permeability, solubility, and metabolic stability characteristics compared to chromenone and pyrimidoisoquinolinone inhibitors, though direct comparative ADME data remain unavailable.

Chemotype distinction
Class-level inference
Arylmorpholine scaffold, distinct from chromenone and pyrimidoisoquinolinone cores
Enables orthogonal chemical probe validation
Comparative ADME data unavailable
Chemical scaffold Arylmorpholine Structure-activity relationship

AMA-37 Recommended Application Scenarios


DNA-PK-Selective Pathway Dissection

AMA-37 is optimally deployed in cellular studies requiring DNA-PK inhibition without confounding PI3K pathway modulation. At concentrations up to 1–3 μM, AMA-37 inhibits DNA-PK (IC50 = 0.27 μM) while exhibiting minimal activity against p110α (IC50 = 32 μM), p110β (IC50 = 3.7 μM), and p110γ (IC50 = 22 μM) [1]. This selectivity profile enables researchers to attribute observed phenotypes—such as impaired NHEJ, altered γH2AX foci resolution, or G2 checkpoint modulation—specifically to DNA-PK inhibition rather than to PI3K-mediated signaling effects. In contrast, dual inhibitors like KU-0060648 simultaneously inhibit PI3Kδ/α/β at sub-nanomolar concentrations [2], rendering them unsuitable for DNA-PK-selective pathway dissection.

DNA-PK-Specific G2 Checkpoint Studies

AMA-37 has been functionally validated to modulate G2 checkpoint abrogation by specific checkpoint kinase inhibitors (UCN-01, isogranulatimide, debromohymenialdesine) at 20 μM, with statistical significance (p < 0.05), while leaving caffeine-mediated checkpoint override unaffected . This established phenotype makes AMA-37 the appropriate chemical probe for studies investigating the intersection of DNA-PK signaling with G2/M checkpoint regulation. No comparable G2 checkpoint functional data are available for NU7441 or KU-0060648, positioning AMA-37 as the preferred tool for this specific biological context.

DNA-PK-Selective Radiosensitization Studies

AMA-37-mediated DNA-PK inhibition produces radiosensitization [3], enabling dose-response studies of radiation enhancement in cellular models. While radiosensitization is a class effect among DNA-PK inhibitors, AMA-37's weak PI3K inhibition profile (32 μM for p110α) [1] ensures that enhanced radiation sensitivity can be attributed primarily to DNA-PK suppression rather than to confounding PI3K pathway inhibition. Dual inhibitors such as KU-0060648 exhibit potent PI3K inhibition (PI3Kδ IC50 = 0.1 nM) [2], which independently promotes apoptosis and cell cycle arrest, complicating interpretation of radiosensitization mechanisms.

Orthogonal DNA-PK Chemical Probe Validation

The arylmorpholine scaffold of AMA-37 is structurally distinct from the chromenone core of NU7441 and the pyrimidoisoquinolinone core of KU-0060648 [2][4]. Procurement of AMA-37 enables orthogonal chemical probe validation studies in which concordant phenotypes observed across structurally diverse DNA-PK inhibitors strengthen confidence in target-specific effects. This scaffold orthogonality is particularly valuable for preclinical target validation and for ruling out compound-specific off-target liabilities when interpreting DNA-PK-dependent biological outcomes.

Application
Selection Property
Validation Focus
DNA-PK-selective pathway dissection
DNA-PK selectivity window at research-relevant concentrations
PI3K pathway interference control
DNA-PK-specific G2 checkpoint studies
Functional G2 checkpoint modulation evidence
G2 arrest modulation endpoints
DNA-PK-selective radiosensitization studies
Radiosensitization with weak PI3K interference
Radiation dose-response endpoints
Orthogonal chemical probe validation
Arylmorpholine scaffold distinct from chromenone/pyrimidoisoquinolinone
Cross-chemotype phenotype concordance

Technical Documentation Hub

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35 linked technical documents
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